3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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Overview
Description
3,4-DIMETHYLCYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with dimethyl groups and a butanoate ester linked to a methoxyaniline moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 3,4-DIMETHYLCYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE involves multiple steps, typically starting with the preparation of the cyclohexyl ring and subsequent functionalization. Common synthetic routes include:
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Dimethyl Substitution: Introduction of dimethyl groups onto the cyclohexyl ring can be achieved using methylating agents under controlled conditions.
Butanoate Ester Formation: The butanoate ester linkage is formed through esterification reactions involving butanoic acid derivatives.
Methoxyaniline Coupling: The final step involves coupling the methoxyaniline moiety to the butanoate ester using coupling reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3,4-DIMETHYLCYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-DIMETHYLCYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLCYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3,4-DIMETHYLCYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE can be compared with similar compounds such as:
3,4-Dimethyl-2-phenyl-1H-pyrrole: A compound with a similar cyclohexyl ring but different functional groups.
(2S,3S)-2-(4-Methoxyanilino)-3,4-dimethyl-4-pentenoic acid ethyl ester: Shares the methoxyaniline moiety but differs in the ester linkage and overall structure.
The uniqueness of 3,4-DIMETHYLCYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27NO4 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-(4-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H27NO4/c1-13-4-7-17(12-14(13)2)24-19(22)11-10-18(21)20-15-5-8-16(23-3)9-6-15/h5-6,8-9,13-14,17H,4,7,10-12H2,1-3H3,(H,20,21) |
InChI Key |
ACAHXCGWHHOOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)CCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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